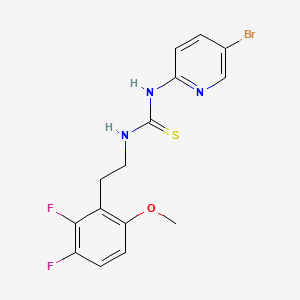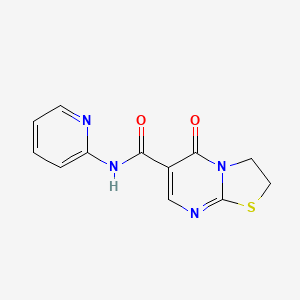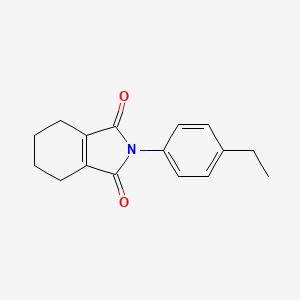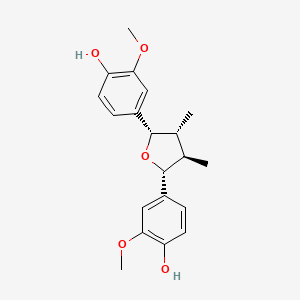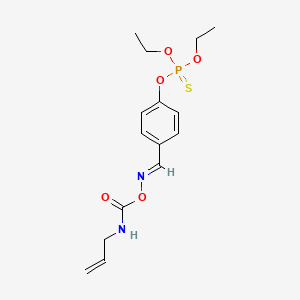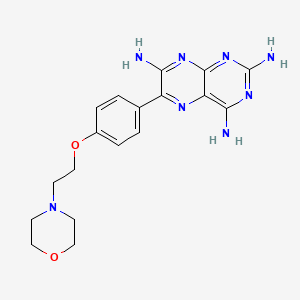
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)-: is a complex organic compound that belongs to the class of pteridines. Pteridines are nitrogen-containing heterocyclic compounds that play significant roles in various biological processes. This particular compound is characterized by its unique structure, which includes a morpholine ring attached to an ethoxyphenyl group, further connected to the pteridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pteridine Core: The pteridine core can be synthesized through the condensation of appropriate diamines with formamide or its derivatives under high-temperature conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced via a nucleophilic substitution reaction, where an appropriate phenol derivative reacts with an alkyl halide in the presence of a base.
Introduction of the Morpholine Ring: The morpholine ring is attached through an etherification reaction, where the ethoxy group reacts with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Alkyl halides, phenol derivatives; reactions often conducted in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes, including enzyme inhibition and interaction with nucleic acids.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Pteridine-2,4,7-triamine, 6-(4-(2-(dimethylamino)ethoxy)phenyl)-
- Pteridine-2,4,7-triamine, 6-(4-(2-(1-pyrrolidinyl)ethoxy)phenyl)-
Uniqueness
Pteridine-2,4,7-triamine, 6-(4-(2-(4-morpholinyl)ethoxy)phenyl)- is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
167224-19-3 |
|---|---|
Molecular Formula |
C18H22N8O2 |
Molecular Weight |
382.4 g/mol |
IUPAC Name |
6-[4-(2-morpholin-4-ylethoxy)phenyl]pteridine-2,4,7-triamine |
InChI |
InChI=1S/C18H22N8O2/c19-15-13(22-14-16(20)24-18(21)25-17(14)23-15)11-1-3-12(4-2-11)28-10-7-26-5-8-27-9-6-26/h1-4H,5-10H2,(H6,19,20,21,23,24,25) |
InChI Key |
GFGDZKAWUFFQGV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)C3=NC4=C(N=C(N=C4N=C3N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


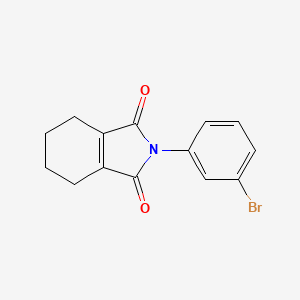

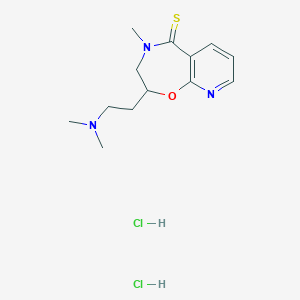
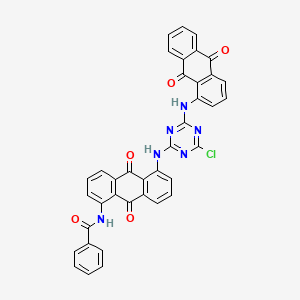
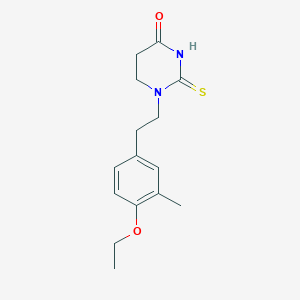
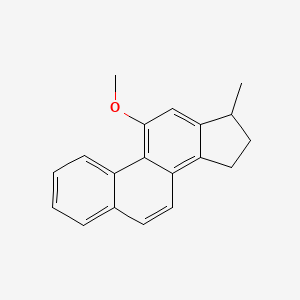
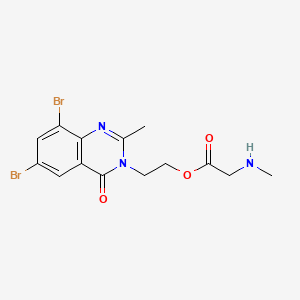
![1-[8-(2,4-dichlorophenyl)-2-methylquinolin-4-yl]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B12728742.png)
